molecular formula C17H17N3OS B12174555 4-phenyl-N-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

4-phenyl-N-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B12174555
M. Wt: 311.4 g/mol
InChI Key: JWNZOUSMTJCQSZ-UHFFFAOYSA-N
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Description

4-phenyl-N-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions: Introduction of the phenyl and pyrrole groups can be done through nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring.

    Reduction: Reduction reactions could target the thiazole ring or the carboxamide group.

    Substitution: Various substitution reactions can occur, especially on the phenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a deoxygenated compound.

Scientific Research Applications

4-phenyl-N-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide could have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It could act by binding to enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide: Lacks the N-propyl group.

    4-phenyl-N-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide: Contains a methyl group instead of a propyl group.

    4-phenyl-N-propyl-2-(1H-imidazol-1-yl)-1,3-thiazole-5-carboxamide: Contains an imidazole ring instead of a pyrrole ring.

Uniqueness

The presence of the N-propyl group and the pyrrole ring in 4-phenyl-N-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide may confer unique biological activities or chemical properties compared to similar compounds.

Properties

Molecular Formula

C17H17N3OS

Molecular Weight

311.4 g/mol

IUPAC Name

4-phenyl-N-propyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H17N3OS/c1-2-10-18-16(21)15-14(13-8-4-3-5-9-13)19-17(22-15)20-11-6-7-12-20/h3-9,11-12H,2,10H2,1H3,(H,18,21)

InChI Key

JWNZOUSMTJCQSZ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=C(N=C(S1)N2C=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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